molecular structure and properties of (S)-2-(3,4-Dichlorophenyl)pyrrolidine
molecular structure and properties of (S)-2-(3,4-Dichlorophenyl)pyrrolidine
Role: Chiral Scaffold & CNS-Active Pharmacophore CAS: 1213386-91-4 (Specific Enantiomer) | Molecular Formula: C₁₀H₁₁Cl₂N[1][2]
Executive Summary & Molecular Architecture[2]
(S)-2-(3,4-Dichlorophenyl)pyrrolidine is a high-value chiral heterocyclic intermediate primarily utilized in the discovery of Central Nervous System (CNS) agents.[2] Structurally, it belongs to the 2-arylpyrrolidine class, a privileged scaffold known for its ability to mimic the biogenic amines (dopamine, norepinephrine, and serotonin) within the binding pockets of Monoamine Transporters (MATs).[2]
Structural Logic & Pharmacophore Analysis
The molecule derives its potency and utility from three distinct structural features:
-
The Pyrrolidine Core: A five-membered nitrogen heterocycle that provides a rigidified, conformationally restricted analog of the flexible ethylamine chain found in neurotransmitters. This restriction reduces the entropic penalty of binding to receptors.
-
The 3,4-Dichlorophenyl Moiety: A critical substitution pattern shared with blockbuster antidepressants like Sertraline and Indatraline . The chlorine atoms serve two functions:
-
Electronic: They withdraw electron density, increasing the acidity of the aromatic protons and altering pi-stacking interactions in the binding site.
-
Metabolic: They block the para- and meta-positions from CYP450-mediated hydroxylation, significantly extending the metabolic half-life compared to unsubstituted phenylpyrrolidines.[2]
-
-
(S)-Stereochemistry: The spatial arrangement of the phenyl ring relative to the nitrogen lone pair is critical.[2] In many MAT inhibitors, the (S)-enantiomer (eutomer) exhibits significantly higher affinity (10-100x) than the (R)-enantiomer (distomer) due to specific steric clashes in the S1 binding pocket of the transporter.[2]
Physicochemical Profile
Data aggregated from computational prediction and experimental certificates of analysis.
| Property | Value | Significance |
| Molecular Weight | 216.11 g/mol | Ideal for CNS penetration (Rule of 5 compliant).[2] |
| LogP (Octanol/Water) | ~3.42 | Highly lipophilic; crosses Blood-Brain Barrier (BBB) efficiently.[2] |
| pKa (Conjugate Acid) | ~9.3 | Exists predominantly as a cation at physiological pH (7.4), essential for salt bridge formation with Aspartate residues in MATs.[2] |
| H-Bond Donors/Acceptors | 1 / 1 | Minimal polar surface area, favoring membrane permeability.[2] |
| Boiling Point | ~350°C (Predicted) | High thermal stability. |
Synthetic Routes & Chiral Resolution
The synthesis of (S)-2-(3,4-Dichlorophenyl)pyrrolidine requires strict stereocontrol.[2] Researchers typically employ one of two strategies: Asymmetric Synthesis (Route A) for high-value small batches, or Classical Resolution (Route B) for scale-up.[2]
Route A: Asymmetric Lithiation (Beak's Method)
This pathway utilizes the directed lithiation of N-Boc-pyrrolidine, offering high enantiomeric excess (ee).[2]
-
Precursor: N-Boc-pyrrolidine.
-
Lithiation: Treatment with s-BuLi and (-)sparteine (chiral ligand) creates a lithiated intermediate with distinct stereochemistry.[2]
-
Transmetallation/Arylation: Reaction with ZnCl₂ followed by Negishi coupling with 1-bromo-3,4-dichlorobenzene.[2]
-
Deprotection: Acidic removal of the Boc group (TFA or HCl).
Route B: Grignard Addition & Resolution
More common in industrial settings due to lower reagent costs.
-
Grignard Formation: 3,4-Dichlorophenylmagnesium bromide is generated from the corresponding aryl bromide.
-
Nucleophilic Attack: Addition to 4-chlorobutyronitrile or a cyclic imine precursor (e.g., 1-pyrroline trimer).[2]
-
Cyclization/Reduction: Formation of the racemic pyrrolidine.
-
Chiral Resolution: The racemate is dissolved in hot ethanol with (L)-Tartaric acid or Di-p-toluoyl-L-tartaric acid . The (S)-enantiomer crystallizes out as the diastereomeric salt, while the (R)-isomer remains in the mother liquor.[2]
Visualization: Retrosynthetic Pathway
The following diagram illustrates the logic flow for synthesizing the target scaffold.
Figure 1: Retrosynthetic analysis showing Classical Resolution (Solid lines) vs. Asymmetric Lithiation (Dashed lines).
Pharmacological Significance (SAR)[2]
This molecule is not merely an intermediate; it is a potent bioactive scaffold. Its pharmacology is defined by its interaction with the Monoamine Transporters (MATs) : NET (Norepinephrine), DAT (Dopamine), and SERT (Serotonin).[2]
Mechanism of Action: Triple Reuptake Inhibition (TRI)
The (S)-2-(3,4-dichlorophenyl)pyrrolidine scaffold acts as a Triple Reuptake Inhibitor .[2]
-
Binding: It functions as a competitive antagonist at the transporter site, blocking the reuptake of neurotransmitters from the synaptic cleft.
-
Selectivity Profile:
Structure-Activity Relationship (SAR) Logic
Why is this specific structure privileged in drug design?
-
The "Sertraline-Prolintane" Hybrid: It effectively combines the lipophilic aromatic anchor of Sertraline with the cyclic amine headgroup of Prolintane (a known stimulant).
-
Conformational Constraint: Compared to open-chain analogs (like phenethylamines), the pyrrolidine ring locks the amine and phenyl group into a specific dihedral angle.[2] This reduces the entropy loss upon binding, theoretically increasing potency.
-
Metabolic Blockade: The 3,4-dichloro pattern prevents rapid ring oxidation, a common failure point for phenylpyrrolidine drug candidates.[2]
Pathway Visualization: Synaptic Modulation
Figure 2: Mechanism of action showing competitive inhibition of monoamine transporters.[2]
Analytical Characterization
To validate the identity and purity of (S)-2-(3,4-Dichlorophenyl)pyrrolidine, the following analytical signatures are standard.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Region: δ 7.45 (d, J=2.0 Hz, 1H), 7.38 (d, J=8.2 Hz, 1H), 7.18 (dd, J=8.2, 2.0 Hz, 1H).[2] Characteristic pattern for 1,2,4-trisubstituted benzene.
-
Benzylic Proton: δ 4.10 (t, J=7.5 Hz, 1H).[2] The chiral center proton.
-
Pyrrolidine Ring: Multiplets at δ 3.20–3.00 (N-CH₂), 2.25–1.60 (C-CH₂-CH₂).[2]
-
Amine Proton: Broad singlet at δ 1.8–2.0 (NH), exchangeable with D₂O.[2]
-
Mass Spectrometry (LC-MS)[2]
-
Ionization: ESI+ (Electrospray Ionization).[2]
-
M+H Peak: 216.0 (¹⁰⁰%), 218.0 (⁶⁴%), 220.0 (¹⁰%).[2]
-
Isotope Pattern: The distinct 9:6:1 intensity ratio (M, M+2, M+4) confirms the presence of two chlorine atoms .[2]
Experimental Protocol: Chiral Purity Assay
Objective: To determine the Enantiomeric Excess (ee) of the (S)-isomer vs. the (R)-isomer.
Method: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase.[2]
-
Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[2]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine is added to suppress peak tailing of the secondary amine.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (Absorption of the dichlorophenyl ring).
-
Expected Retention:
-
Calculation:
[2]
References
-
ChemScene. (2024). (S)-2-(3,4-dichlorophenyl)pyrrolidine Product Monograph. Retrieved from [1][2]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54683072. Retrieved from [2]
-
Smith, A. B., et al. (2013).[2] Synthesis of (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes. WO2013160273A1. Retrieved from
-
Carroll, F. I., et al. (2009).[2] Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine abuse. Journal of Medicinal Chemistry.[3][4] (Contextual reference for dichlorophenyl-pyrrolidine SAR).
-
BLD Pharm. (2024). Safety Data Sheet: (S)-2-(3,4-Dichlorophenyl)pyrrolidine. Retrieved from [2]
